2-(2-Aminophenyl)acetamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

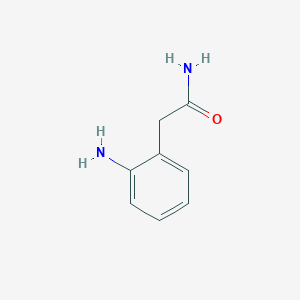

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMURLRUEUBDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299041 | |

| Record name | 2-(2-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4103-60-0 | |

| Record name | NSC127700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-aminophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Pharmaceutical Intermediate and Building Block

2-(2-Aminophenyl)acetamide, also known as o-aminophenylacetamide, is an organic compound that has garnered significant attention in medicinal chemistry and pharmaceutical research. Its molecular structure, featuring an acetamide (B32628) group attached to an aniline (B41778) core, makes it a versatile precursor and building block for a wide array of more complex molecules. solubilityofthings.comapolloscientific.co.uk The chemical properties endowed by the amino and acetamide groups allow it to serve as a crucial starting material in the synthesis of various pharmaceutical compounds and other organic materials. solubilityofthings.comapolloscientific.co.uk

The derivatives of this compound are actively explored for their potential therapeutic applications. Research has indicated that modifying this core structure can lead to compounds with a range of biological activities, including anti-inflammatory and analgesic properties. solubilityofthings.com For instance, a novel compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by condensing ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene and has been studied for its potential as an anticancer agent. nih.govresearchgate.net This highlights the compound's role as a scaffold that can be tailored to target specific biological pathways.

Furthermore, this compound is a key intermediate in the synthesis of various heterocyclic compounds that form the core of many pharmaceutical drugs. wikipedia.org It is a starting material for producing 2-methylbenzimidazole, a compound investigated for its anticancer applications. wikipedia.org Another complex derivative, N-(2-(1,3-Dimethyl-2,4-dioxo-5-phenyl-3,4-dihydro-1H-pyrrolo[3,4-d]pyrimidin-6(2H)-yl)phenyl)-5-methylfuran-2-carboxamide, which functions as a potent cystic fibrosis transmembrane conductance regulator (CFTR) inhibitor, also originates from this versatile acetamide. wikipedia.org In one research endeavor, scientists designed and synthesized a series of novel N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride compounds, with some showing promising anticoccidial activity against Eimeria tenella, a parasite affecting poultry. asianpubs.orgasianpubs.org

Role in Heterocyclic and Aromatic Synthesis

General Synthetic Routes for this compound

The primary route to the parent compound, this compound, involves the transformation of a readily available precursor.

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of 2-nitroacetanilide. wikipedia.org This reaction involves the reduction of the nitro group (-NO₂) on the phenyl ring to a primary amine (-NH₂). The process is typically carried out using a catalyst, such as 10% Palladium on carbon (Pd/C), in a suitable solvent. wikipedia.org The hydrogenation is conducted under a hydrogen atmosphere, effectively and selectively reducing the nitro group without affecting the acetamide (B32628) functionality. wikipedia.org This method is favored for its high yield and the clean nature of the transformation.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the exploration of structure-activity relationships and the development of molecules for various applications. These syntheses employ a range of chemical reactions to modify the core structure.

Condensation reactions are a cornerstone for creating the amide linkage in many derivatives. This approach typically involves the reaction of an aromatic amine with a carboxylic acid or, more commonly, its more reactive acyl chloride derivative. For instance, the synthesis of N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride involves an initial step where o-nitroaniline is reacted with bromoacetyl chloride in the presence of pyridine (B92270) to form the corresponding bromoacetamide intermediate. asianpubs.org This highlights the general principle of forming an amide bond by reacting an amine with an acyl halide. This fundamental reaction can be adapted to produce a wide variety of N-substituted acetamide derivatives.

Nucleophilic substitution reactions provide a versatile method for synthesizing derivatives, particularly for introducing thioether linkages. In a typical approach, a chloroacetamide precursor is reacted with a nucleophile, such as a thiol-containing heterocycle. For example, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were synthesized by reacting N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide with various 2-mercapto derivatives in acetone (B3395972) with potassium carbonate. tandfonline.com The thiol nucleophile displaces the chloride ion to form a new carbon-sulfur bond, yielding the final thio-substituted acetamide product. tandfonline.comscite.ai This strategy is effective for creating complex molecules by linking different heterocyclic systems through a flexible acetamide bridge.

The specific synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide has been accomplished through a condensation reaction. tandfonline.comnih.govresearchgate.net The process involves reacting ethyl 2-(2-isopropylphenoxy)acetic acid with 1,2-diaminobenzene. tandfonline.comresearchgate.net The reaction is facilitated by the use of a coupling agent, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and a base, lutidine, in a dry solvent like dichloromethane. tandfonline.comresearchgate.netuomphysics.net The reaction mixture is typically stirred at room temperature, followed by cooling before the addition of TBTU, and then stirred overnight to ensure completion. tandfonline.comuomphysics.net The product is obtained in good yield (80%) after purification. tandfonline.com

| Reactant 1 | Reactant 2 | Coupling Agent | Base | Solvent | Yield | Melting Point (°C) |

|---|---|---|---|---|---|---|

| Ethyl 2-(2-isopropylphenoxy)acetic acid | 1,2-Diaminobenzene | TBTU | Lutidine | Dichloromethane | 80% | 153-155 |

Hybrid molecules incorporating the this compound scaffold with quinoxalinone or quinazolinone rings have been developed through various synthetic strategies.

Quinoxalinone-Acetamide Hybrids: One direct route involves the reaction of N-(2-aminophenyl)acetamide with acylpyruvic acids or their esters. This condensation occurs regioselectively at the most electrophilic carbonyl group, initially forming acyclic enamines. researchgate.net Upon heating, these intermediates undergo a thermally initiated intramolecular exchange reaction, leading to the formation of (Z)-3-(2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones. researchgate.net Another approach involves building the hybrid molecule in stages. For example, a 3-benzylquinoxalin-2-one core can be alkylated with ethyl bromoacetate (B1195939) to yield a quinoxalinyl ethyl acetate (B1210297) derivative, which is then treated with 2-(2-aminoethoxy)ethanol (B1664899) to form the final acetamide derivative. nih.gov

Quinazolinone-Acetamide Hybrids: The synthesis of quinazolinone-acetamide hybrids often involves linking a pre-formed quinazolinone ring to an acetamide moiety. In one method, novel quinazolinone-1,2,3-triazole-acetamide hybrids were designed and synthesized, demonstrating the modular nature of this approach. nih.govrsc.org Another strategy involves the substitution reaction of 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives with a nucleophile like 4-methyl-4-H-1,2,4-triazole-3-thiol to create a 2-thioacetamido linkage. rsc.org A different route was used to prepare N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride derivatives, where various substituted quinazolinones were reacted with N-(2-aminophenyl)-2-bromoacetamide, which was itself prepared from o-nitroaniline. asianpubs.org

| Target Hybrid | Key Reactants | General Strategy | Reference |

|---|---|---|---|

| Quinoxalinone-Acetamide | N-(2-aminophenyl)acetamide, Acylpyruvic acid | Condensation followed by thermal intramolecular cyclization | researchgate.net |

| Quinoxalinone-Acetamide | 3-Benzylquinoxalin-2-one, Ethyl bromoacetate, 2-(2-aminoethoxy)ethanol | Stepwise functionalization of the quinoxalinone core | nih.gov |

| Quinazolinone-Thioacetamido-Triazole | 2-Chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide, 4-Methyl-4-H-1,2,4-triazole-3-thiol | Nucleophilic substitution to link heterocyclic scaffolds | rsc.org |

| Quinazolinone-Acetamide | Substituted quinazolinone, N-(2-aminophenyl)-2-bromoacetamide | Coupling of pre-formed quinazolinone and acetamide fragments | asianpubs.org |

Advanced Synthetic Strategies

Beyond derivatization, this compound is a key component in advanced, catalyst-driven reactions for creating carbon-carbon and carbon-heteroatom bonds.

A significant advancement in C-H activation has been the use of this compound (APA) as a novel bidentate directing group in palladium-catalyzed ortho-arylation reactions. jst.go.jp This strategy enables the selective monoarylation of the ortho-C-H bonds of various benzamides with aryl or heteroaryl iodides. mdpi.com

The reaction is characterized by its high selectivity for mono-arylation at the ortho position. jst.go.jp A notable feature is the use of manganese(II) acetate (Mn(OAc)₂) as a co-oxidant, which allows the reaction to proceed under silver-free conditions. rsc.org The methodology is robust, tolerating a wide array of functional groups on the benzamide (B126) substrate and the aryl iodide coupling partner, leading to a diverse range of biaryl amide derivatives in moderate to good yields. mdpi.com This method has been successfully applied to the synthesis of bioactive natural products and human microflora metabolites, such as urolithin B, urolithin M6, and urolithin M7. mdpi.com The directing group, APA, facilitates the catalytic cycle by coordinating with the palladium center, positioning it for the selective activation of the C-H bond ortho to the amide. rsc.org

The 1,2-diaminobenzene motif inherent in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably benzimidazoles. Benzimidazole and its derivatives are important pharmacophores in drug discovery.

The classical synthesis of benzimidazoles, known as the Phillips-Ladenburg reaction, involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent under acidic conditions. This compound can serve as the diamine component in such reactions. For example, it can be used as a starting material for the synthesis of 2-methylbenzimidazole. nih.gov The reaction likely proceeds through the condensation of the two amine groups with a suitable carbonyl-containing reagent, followed by cyclization and dehydration to form the imidazole (B134444) ring. This cyclization highlights the utility of this compound as a scaffold for building more complex heterocyclic structures. nih.gov

Derivatization Strategies and Structure Activity Relationship Studies of 2 2 Aminophenyl Acetamide

Diversification through Substituent Variability

The core structure of 2-(2-aminophenyl)acetamide offers multiple sites for chemical modification, allowing for extensive diversification. Scientists can alter the substituents on both the amino group and the acetamide (B32628) moiety to create a diverse library of derivatives. solubilityofthings.com This variability is key to exploring a wide chemical space and identifying compounds with optimized properties.

One common strategy involves the acylation of the primary amino group. For instance, reaction with different acid chlorides or anhydrides can introduce a variety of acyl groups, leading to the formation of N-acyl derivatives. Another approach is the substitution on the phenyl ring. The introduction of different functional groups at various positions on the benzene (B151609) ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.

Furthermore, the acetamide side chain can be modified. The hydrogen atoms on the methylene (B1212753) bridge can be substituted, or the entire acetamide group can be replaced with other functional moieties. For example, a series of 2-(2-aryl amino) phenyl acetamide derivatives have been synthesized to explore their potential biological activities. researchgate.net These modifications allow for the fine-tuning of the molecule's properties to achieve desired therapeutic effects.

A practical example of derivatization is the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives. These compounds were created using 2-(4-aminophenyl)benzothiazole as a core structure, which was then subjected to acetylation and further reaction with various heterocyclic rings. tandfonline.com This highlights how the fundamental this compound scaffold can be elaborated into more complex structures with potential anticancer activity.

The following table showcases examples of how substituent variability on the this compound core can lead to different derivatives.

| Parent Compound | Modification Site | Substituent | Resulting Derivative |

| This compound | Amino Group | Acetyl | N-(2-Acetamidophenyl)acetamide |

| This compound | Phenyl Ring | Chlorine | 2-(2-Amino-5-chlorophenyl)acetamide |

| This compound | Acetamide Nitrogen | Phenyl | N-Phenyl-2-(2-aminophenyl)acetamide |

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. solubilityofthings.com For this compound and its derivatives, SAR investigations provide a roadmap for designing more effective and specific therapeutic agents. By systematically altering the molecule's structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features.

For instance, in a series of N-[4-(benzothiazole-2-yl)phenyl]-2-aryloxyacetamide derivatives, the nature of the substituent on the aryloxy ring was found to significantly impact their anticancer activity. tandfonline.com These studies revealed that the presence and position of certain groups were crucial for high potency.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach allows for the prediction of the activity of novel compounds before their synthesis, thereby saving time and resources.

For a set of 2-phenoxy-N-phenylacetamide derivatives, a 2D-QSAR study using Multiple Linear Regression (MLR) resulted in a statistically significant model. nih.gov The model identified several key descriptors, such as the SssNHE-index (related to the count of single-bonded nitrogen atoms connected to at least one hydrogen), slogp (a measure of lipophilicity), and topological indices (T_O_N_1 and T_2_Cl_1), as being important for the observed biological activity. nih.gov The high correlation coefficient (r² = 0.9469) and cross-validated squared correlation coefficient (q² = 0.8933) indicate the robustness and predictive power of the model. nih.gov

A 3D-QSAR study on the same set of compounds, using a k-nearest neighbor molecular field analysis (k-NN MFA) approach, also yielded a highly predictive model with a q² of 0.9672 and a predictive r² of 0.8480. nih.gov This 3D model provided insights into the steric, hydrophobic, and electrostatic fields around the molecules, highlighting the spatial arrangement of substituents that is favorable for activity. nih.gov

In another study on N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase 2 inhibitors, a 3D-QSAR model generated using Molecular Field Analysis (MFA) showed a good fit with an r² value of 0.927 and a cross-validated coefficient (r²CV) of 0.815. sphinxsai.com The model suggested that steric and electrostatic effects are primary determinants of the binding affinities of these compounds. sphinxsai.com

The table below summarizes the key findings from a QSAR study on 2-phenoxy-N-phenylacetamide derivatives. nih.gov

| QSAR Method | Key Descriptors | Correlation Coefficient (r²) | Predictive Ability (q² or pred_r²) |

| 2D-QSAR (MLR) | SssNHE-index, slogp, T_O_N_1, T_2_Cl_1 | 0.9469 | 0.8933 (q²) |

| 3D-QSAR (k-NN MFA) | Steric, Hydrophobic, Electrostatic fields | Not specified | 0.9672 (q²) |

The electronic properties of substituents on the aromatic ring of this compound derivatives can have a profound impact on their biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, lipophilicity, and ability to interact with biological targets.

For example, in a series of phenoxy acetamide analogs, it was observed that derivatives containing halogen atoms (electron-withdrawing) exhibited enhanced anti-inflammatory activity. nih.gov Conversely, derivatives carrying a nitro group (a strong electron-withdrawing group) showed good anticancer and analgesic activities. nih.gov

In the context of anticancer activity, a study on 2-(4-aminophenyl)benzothiazole derivatives revealed that the nature of the substituent played a crucial role. tandfonline.com For instance, compound 10, which contains a chloro group (EWG) on the phenyl ring, showed considerable anticancer activity. tandfonline.com In another series of compounds, the presence of two electron-donating methyl moieties resulted in the most significant anti-proliferative activity against a liver cancer cell line. researchgate.net

The table below illustrates the effect of different substituent groups on the biological activity of this compound derivatives.

| Derivative Class | Substituent Type | Substituent Example | Observed Biological Activity | Reference |

| Phenoxy acetamides | Electron-withdrawing | Halogen | Enhanced anti-inflammatory | nih.gov |

| Phenoxy acetamides | Electron-withdrawing | Nitro group | Good anticancer and analgesic | nih.gov |

| 2-(4-aminophenyl)benzothiazoles | Electron-withdrawing | Chloro group | Considerable anticancer | tandfonline.com |

| 2-(2-aryl amino) phenyl acetamides | Electron-donating | Methyl group | Significant anti-proliferative | researchgate.net |

Design and Synthesis of Novel Scaffolds Based on this compound

The this compound scaffold has proven to be a versatile template for the design and synthesis of novel molecular architectures with interesting biological properties. researchgate.net Its inherent structural features can be exploited to construct more complex heterocyclic systems and biaryl compounds.

One notable application is the use of N-(2-aminophenyl)acetamide as a bidentate directing group in palladium-catalyzed ortho-arylation of substituted benzamides. acs.org This methodology allows for the selective formation of biaryl amide derivatives, which are prevalent in many natural products and drug molecules. researchgate.netacs.org This strategy has been successfully applied to the synthesis of bioactive natural products like urolithins B, M6, and M7. acs.org

Furthermore, the this compound core can be incorporated into larger heterocyclic systems. For example, it can serve as a building block for the synthesis of quinazolinones and other fused heterocycles, which are known to possess a wide range of pharmacological activities. researchgate.net

The synthesis of novel 5-oxopyrrolidine derivatives from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid demonstrates another innovative use of a modified acetamide scaffold. mdpi.com These derivatives, bearing azole, diazole, and hydrazone moieties, have shown promising anticancer and antimicrobial activities. mdpi.com

The following table presents examples of novel scaffolds synthesized from or utilizing the this compound framework.

| Starting Material/Directing Group | Synthetic Strategy | Resulting Scaffold | Potential Application | Reference |

| N-(2-Aminophenyl)acetamide | Palladium-catalyzed ortho-arylation | Biaryl amides | Synthesis of natural products | acs.org |

| This compound | Cyclization reactions | Quinazolinones | Pharmacological agents | researchgate.net |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine carboxylic acid | Derivatization with azoles/diazoles | 5-Oxopyrrolidine derivatives | Anticancer, antimicrobial | mdpi.com |

Biological Activities and Pharmacological Potential of 2 2 Aminophenyl Acetamide Derivatives

Analgesic and Anti-inflammatory Properties

The acetamide (B32628) structure is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs), and derivatives of 2-(2-aminophenyl)acetamide have been specifically investigated for their ability to mitigate pain and inflammation. archivepp.comarchivepp.com

Cyclooxygenase (COX-II) Inhibitory Activity

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for prostaglandin (B15479496) production at sites of inflammation. archivepp.comresearchgate.net Several derivatives of this compound have been designed and tested as selective COX-2 inhibitors. archivepp.comresearchgate.net

In one study, a series of 2-(2-aryl amino) phenyl acetamide derivatives were synthesized and evaluated. researchgate.net Computational docking studies predicted strong interactions between several of these compounds and the COX-2 enzyme. researchgate.net Subsequent in vitro biological evaluations confirmed that specific derivatives showed a good correlation between the predicted and actual activity as cyclooxygenase inhibitors. researchgate.net For instance, certain pyrazole (B372694) derivatives incorporating an acetamide linkage exhibited potent COX-2 inhibition with IC50 values in the nanomolar range. researchgate.net Another study highlighted a derivative, compound 5e, which demonstrated an IC50 of 0.62±0.17 µM, showing more potent COX-2 inhibition than the standard drug celecoxib. researchgate.net The anti-inflammatory activity of these derivatives is often attributed to strong interactions between functional groups like ring nitrogen, carbonyl, phenyl, and secondary amines with the amino acid residues in the active site of the COX-2 enzyme. archivepp.com

Table 1: COX-2 Inhibitory Activity of Selected Acetamide Derivatives

| Compound | IC50 (µM) vs. COX-2 | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound 5e | 0.62 ± 0.17 | Celecoxib | 0.62 ± 0.25 |

| Compound 5e | 0.62 ± 0.17 | Flufenamic acid | 0.71 ± 0.12 |

| Phenol Product 1 | 0.768 | Celecoxib | 0.041 |

| Phenol Product 2 | 0.616 | Celecoxib | 0.041 |

This table summarizes the in vitro COX-2 inhibitory activity of specific acetamide derivatives compared to standard reference drugs. Data sourced from researchgate.netresearchgate.net.

Anti-Hypernociceptive Effects in Inflammatory Pain Models

Beyond in vitro enzyme inhibition, the practical analgesic effects of these compounds have been demonstrated in animal models of inflammatory pain. Hypernociception, an increased sensitivity to pain, is a hallmark of inflammation. Derivatives of N-phenylacetamide have shown significant anti-hypernociceptive effects in such models. For example, the compound N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide was found to have analgesic effects that outperformed paracetamol in some assays.

Studies on N-(2-hydroxy phenyl) acetamide in adjuvant-induced arthritic rats showed that it significantly retarded the increase in paw edema volume, a physical measure of inflammation. nih.gov This anti-inflammatory action is a key component of its analgesic effect, as reducing inflammation alleviates pain. nih.gov Similarly, novel acetamide derivatives of 2-aminobenzimidazole (B67599) produced dose-dependent anti-inflammatory activity and reduced edema in carrageenan- and CFA-induced inflammatory arthritis models in rats, indicating strong anti-arthritic and, by extension, analgesic properties. nih.gov The mechanism often involves inhibiting the production of prostaglandins, which prevents the lowering of the nociceptor threshold. science.gov

Anticancer and Antitumor Activities

The this compound scaffold has also served as a foundation for the development of potent anticancer agents. These derivatives employ various mechanisms to inhibit tumor growth and proliferation, including targeting key signaling pathways and inducing programmed cell death.

Targeting Vascular Endothelial Growth Factor Receptor (VEGFr)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily mediated by the Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net Specifically, VEGFR-2 is a crucial target for anticancer drug development. researchgate.net

An in silico modeling study confirmed the anticancer potential of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide by showing that it targets the VEGFR. researchgate.net Molecular docking analysis revealed that the compound fits into the active site pocket of the VEGFR complex, forming hydrogen bonds that are crucial for its inhibitory action. researchgate.net Other research has focused on synthesizing derivatives that incorporate key pharmacophoric features of known VEGFR-2 inhibitors. nih.gov For example, new tolmetin (B1215870) derivatives containing a pyrrole (B145914) ring and an acetamide moiety were developed to target VEGFR-2, with some compounds showing promising inhibitory activity. nih.gov Similarly, novel N-Arylmethyl-aniline/chalcone hybrids were evaluated for their ability to inhibit VEGFR-2, with compounds 5e and 5h showing IC50 values of 0.37 µM and 0.31 µM, respectively, comparable to the known inhibitor Sorafenib. tandfonline.com This demonstrates that the acetamide structure can be effectively integrated into molecules designed to disrupt tumor angiogenesis by blocking VEGFR-2 signaling. nih.govtandfonline.com

Table 2: VEGFR-2 Inhibitory Activity of Selected Hybrid Compounds

| Compound | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound 5e | 0.37 | Sorafenib | 0.27 |

| Compound 5h | 0.31 | Sorafenib | 0.27 |

| Compound 34a | 2.531 | Sorafenib | - |

| Compound 36a | 1.154 | Sorafenib | - |

| Compound 38c | 0.664 | Sorafenib | - |

| Compound 46j | 0.081 | - | - |

| Compound 49a | 0.116 | - | - |

This table presents the half-maximal inhibitory concentration (IC50) values for various derivative compounds against the VEGFR-2 enzyme. Data sourced from nih.govtandfonline.com.

Inhibition of Maternal Embryonic Leucine Zipper Kinase (MELK)

Maternal Embryonic Leucine Zipper Kinase (MELK) is another important target in cancer therapy, as it plays a role in cancer cell growth and proliferation. Derivatives of 2-chloro-N-(4-methyl-2-nitrophenyl)acetamide, which can be reduced to a 2-aminophenyl)acetamide structure, have been investigated as MELK inhibitors. Studies have shown that these derivatives can inhibit MELK, leading to reduced proliferation in cancer cells. The mechanism involves the suppression of anti-apoptotic proteins, which ultimately halts tumor cell growth. Some derivatives have demonstrated significant potency with low IC50 values, indicating their potential as effective chemotherapeutic agents. lookchem.com

Induction of Apoptosis Mechanisms, including Caspase-3 Pathway

Inducing apoptosis, or programmed cell death, is a key strategy for anticancer therapies. The caspase cascade, particularly the activation of the executioner caspase-3, is a central part of the apoptotic process. hmlfunctionalcare.com Several derivatives of this compound have been shown to exert their anticancer effects by triggering this pathway.

For instance, arctigenin (B1665602) derivatives incorporating the N-(2-aminophenyl)acetamide structure were found to induce apoptosis in MV411 leukemia cells in a dose-dependent manner. rsc.org Mechanistic studies confirmed that this process was mediated by caspase-3. rsc.org The treatment of cells with one such derivative, compound B7, led to intensified fluorescence in a caspase-3 assay, indicating increased enzyme activity and apoptosis. rsc.org Other studies have also noted that derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving cellular stress response pathways. The activation of caspase-3 leads to the dismantling of the cell structure, effectively eliminating the cancerous cell. hmlfunctionalcare.comnih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. rsc.org Their inhibition has become a promising strategy in cancer therapy. researchgate.netmdpi.com Derivatives of this compound, particularly 2-aminobenzamides, have been designed and synthesized as potent HDAC inhibitors. researchgate.netsci-hub.st

Research has demonstrated that these compounds can effectively inhibit HDAC enzymes, leading to antiproliferative activity against various cancer cell lines. researchgate.net For instance, a study focusing on novel hydroxamates and 2-aminobenzamides found that most of the synthesized compounds displayed potent HDAC inhibitory activity. researchgate.net Specifically, compound 12a , N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide, showed significant HDAC inhibition (70.6% at 5 µM) and antitumor activity against the HepG2 human liver hepatocellular carcinoma cell line. researchgate.net Further investigation revealed that 12a is a potent inhibitor of HDAC2. researchgate.net

In another study, a series of 2-aminobenzamide (B116534) derivatives were synthesized and found to be efficient HDAC inhibitors. researchgate.net Compound 26c from this series exhibited notable selectivity for HDAC3. researchgate.net The combination of a 2-aminobenzamide moiety with other pharmacologically active structures has also been explored. For example, arctigenin derivatives incorporating an ortho-benzamide moiety were designed to enhance their HDAC inhibitory activity and, consequently, their anticancer effects. rsc.org Similarly, dual inhibitors targeting both Bcr-Abl and HDACs have been developed using a 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide scaffold, with compounds 6a and 6m showing potent antiproliferative activities against human leukemia and prostate cancer cell lines. rsc.org The benzamide (B126) group, in general, is recognized for its excellent inhibitory selectivity for class I HDACs. researchgate.net

| Compound | Derivative Type | Key Findings | Reference |

|---|---|---|---|

| 12a (N-(2-aminophenyl)-4-[(4-fluorophenoxy)methyl]benzamide) | 2-Aminobenzamide | 70.6% HDAC inhibition at 5 µM; potent and selective HDAC2 inhibitor. | researchgate.net |

| 26c | 2-Aminobenzamide | Showed 11.68-fold selectivity for HDAC3. | researchgate.net |

| Arctigenin Derivatives | ortho-Benzamide | Designed to enhance HDAC inhibitory activity for synergistic antitumor effects. | rsc.org |

| 6a and 6m | 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide | Dual Bcr-Abl/HDAC inhibitors with potent antiproliferative activity. | rsc.org |

Antimicrobial and Antifungal Effects

The growing threat of antibiotic resistance has spurred the search for novel antimicrobial agents. jpionline.org Derivatives of this compound have demonstrated notable activity against a range of bacterial and fungal pathogens. researchgate.net

In vitro studies have confirmed the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria. For example, research has shown significant antimicrobial activity against strains like Staphylococcus aureus (Gram-positive) and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). The minimum inhibitory concentration (MIC) values obtained in these studies suggest a strong potential for the development of new antibiotics based on this chemical structure.

A study on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives revealed a broad spectrum of antibacterial and antifungal activity, with MIC values ranging from 1.95 to 500 µg/ml against various microorganisms, including drug-resistant strains. nih.gov Specifically, a benzamide derivative, 1d , was highly effective against drug-resistant Bacillus subtilis. nih.gov

Furthermore, novel 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate (B1210297) derivatives have been synthesized and evaluated for their antibacterial potential. jpionline.org One compound, AC6 , exhibited the highest activity against both E. coli and S. aureus. jpionline.org In the realm of antifungal research, thiosemicarbazone derivatives of N-(4-aminophenyl)acetamide have been synthesized and tested against Candida albicans. researchgate.net One such derivative, 2-acetylpyridine{N-(4-aminophenyl)acetamid}thiosemicarbazone , showed potent antifungal properties. researchgate.net

| Derivative Type | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives | S. aureus, B. subtilis, K. pneumoniae, P. aeruginosa, E. coli, C. albicans (including drug-resistant strains) | Broad-spectrum activity with MIC values between 1.95 and 500 µg/ml. Compound 1d was highly active against drug-resistant B. subtilis. | nih.gov |

| 2-Aminophenyl-2-(2,4,5-triphenylimidazole) acetate derivatives | E. coli, S. aureus | Compound AC6 showed the highest activity against both bacterial strains. | jpionline.org |

| Thiosemicarbazone derivatives of N-(4-aminophenyl)acetamide | Candida albicans | 2-acetylpyridine{N-(4-aminophenyl)acetamid}thiosemicarbazone exhibited potent antifungal activity. | researchgate.net |

Antiparasitic Activities

Beyond their antimicrobial and antifungal properties, derivatives of this compound have also been investigated for their potential to combat parasitic infections.

Anticoccidial Activity against Eimeria tenella

Coccidiosis, a parasitic disease of the intestinal tract caused by Eimeria protozoa, poses a significant threat to the poultry industry. asianpubs.org The emergence of drug resistance necessitates the discovery of new anticoccidial agents. asianpubs.org Research has shown that novel N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride derivatives exhibit promising anticoccidial activity against Eimeria tenella. asianpubs.orgasianpubs.orgresearchgate.net

In one study, seven new compounds were tested, and N-(2-aminophenyl)-2-(6-methyl-8-bromo quinazolinone)acetamide hydrochloride (3h) demonstrated notable anticoccidial activity. asianpubs.orgasianpubs.org These compounds were designed based on the structure of halofuginone (B1684669), a known anticoccidial drug, by replacing the piperidine (B6355638) ring-acetone with N-(2-aminophenyl)-acetamide. asianpubs.org This structural modification was intended to mimic the interaction of halofuginone with enzymes in the coccidia. asianpubs.org

| Compound | Target Organism | Key Findings | Reference |

|---|---|---|---|

| N-(2-aminophenyl)-2-(6-methyl-8-bromo quinazolinone)acetamide hydrochloride (3h) | Eimeria tenella | Exhibited anticoccidial activity in chickens. | asianpubs.orgasianpubs.org |

Interactions with Biological Targets and Molecular Mechanisms

The diverse pharmacological effects of this compound derivatives stem from their interactions with various biological targets at the molecular level. smolecule.com The structural features of these compounds, including the amino group and the aromatic ring, allow them to engage in specific binding events that modulate biological processes.

Enzyme Inhibition and Activation

A primary mechanism of action for many this compound derivatives is the inhibition of specific enzymes. researchgate.net As discussed in section 4.2.4, these compounds are effective inhibitors of histone deacetylases. researchgate.net The interaction often involves the benzamide moiety acting as a zinc-binding group within the active site of the HDAC enzyme. rsc.orgresearchgate.net

Beyond HDACs, these derivatives have been investigated for their effects on other enzymes. For example, some derivatives have been evaluated for their potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. researchgate.net Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of enzymes like COX-2. researchgate.net The ability of the amino group to form hydrogen bonds and the aromatic ring to participate in π-π stacking interactions are crucial for their binding affinity and inhibitory activity.

Receptor Modulation

In addition to enzyme inhibition, derivatives of this compound can exert their effects by modulating the activity of biological receptors. evitachem.com The piperazine (B1678402) ring, a common feature in some derivatives, is known to play a role in modulating neurotransmitter systems, particularly serotonin (B10506) and dopamine (B1211576) pathways. smolecule.com This suggests potential applications in conditions affecting the central nervous system. smolecule.com

The structural framework of N-(2-aminophenyl)acetamide allows for modifications that can be tailored to target specific receptors involved in various signaling pathways. For instance, derivatives have been designed to interact with receptors that modulate pain perception and inflammation. evitachem.com The specific interactions depend on the structural modifications made to the core this compound scaffold. smolecule.com

Applications in Central Nervous System Therapeutics (e.g., Benzodiazepine (B76468) Intermediates)wikipedia.org

Derivatives of this compound, also known as 2-aminoacetanilide, are significant intermediates in the synthesis of various heterocyclic compounds, which have found applications in the pharmaceutical industry. capes.gov.brnih.gov Their role as precursors in the formation of benzodiazepines, a class of drugs widely used for their effects on the central nervous system (CNS), is a noteworthy area of research. google.com

The core structure of this compound provides a versatile scaffold for building the seven-membered diazepine (B8756704) ring characteristic of benzodiazepines. The synthesis typically involves the cyclization of a substituted 2-aminoacetanilide derivative.

One documented pathway involves the cyclization of a substituted 2-aminoacetanilide to form a 1,4-benzodiazepin-2-one. For instance, the treatment of 4'-chloro-N-(2-diethylaminoethyl)-2'-(2-fluoro-α-hydroxybenzyl)-2-aminoacetanilide with a hydrohalic acid, such as a saturated solution of hydrogen bromide in glacial acetic acid, induces cyclization. This reaction leads to the formation of the corresponding 7-chloro-1-(2-diethylaminoethyl)-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one dihydrochloride. The proposed mechanism for this transformation involves the initial conversion of the benzhydrol to a benzhydryl halide, which then undergoes intramolecular dehydrohalogenation to yield the benzodiazepine structure.

In addition to chemical synthesis, metabolic processes can also lead to the formation of benzodiazepines from acetamide derivatives. Studies have shown that substituted aminoacetamido-benzophenones can undergo metabolic cyclization in vivo to form active benzodiazepines. google.com For example, 2-(5-Cyano-N-methyl-3,5-dimethyl-3-aza-pentanamido)-5-nitrobenzophenone, when administered orally to rats, is metabolized and cyclizes to form nimetazepam and nitrazepam, both of which are well-known benzodiazepines. google.com This biotransformation highlights the potential of acetamide derivatives to act as prodrugs that are converted into active benzodiazepine agents within the body. nih.govgoogle.com

The following table summarizes key this compound derivatives that serve as intermediates in the synthesis of specific benzodiazepines.

| This compound Derivative Intermediate | Resulting Benzodiazepine | Synthesis Type |

| 4'-chloro-N-(2-diethylaminoethyl)-2'-(2-fluoro-α-hydroxybenzyl)-2-aminoacetanilide | 7-chloro-1-(2-diethylaminoethyl)-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | Chemical Synthesis |

| 2-(5-Cyano-N-methyl-3,5-dimethyl-3-aza-pentanamido)-5-nitrobenzophenone | Nimetazepam, Nitrazepam | Metabolic Cyclization google.com |

Advanced Applications of 2 2 Aminophenyl Acetamide in Organic Synthesis

As a Directing Group in C-H Activation Reactions

One of the most significant recent applications of 2-(2-Aminophenyl)acetamide (APA) is its use as a novel bidentate directing group in transition-metal-catalyzed C-H activation reactions. The strategic placement of the amino and amide functionalities allows it to form a stable five-membered palladacycle intermediate, which facilitates the selective functionalization of otherwise inert C-H bonds.

This approach leverages the ability of the APA moiety to coordinate with a metal catalyst (such as palladium) through both the amino nitrogen and the amide oxygen or nitrogen. This chelation brings the catalyst into close proximity to a specific C-H bond on a tethered substrate, enabling its cleavage and subsequent functionalization with high regioselectivity. This strategy has proven particularly effective in the ortho-arylation of substituted benzamides.

Research has demonstrated that this compound is a highly effective directing group for the palladium-catalyzed ortho-monoarylation of various benzamides. In this transformation, a benzoyl chloride is first coupled with APA to form the functionalized substrate. This substrate then undergoes a Pd-catalyzed reaction with an aryl iodide. The APA moiety directs the palladium catalyst exclusively to the ortho-C-H bond of the benzamide (B126) ring, leading to the formation of a biaryl amide derivative.

A notable feature of this methodology is its absolute selectivity for monoarylation, preventing the formation of diarylated byproducts. The reaction is tolerant of a wide array of functional groups on both the benzamide and the aryl iodide, including electron-donating and electron-withdrawing groups. The process often utilizes Mn(OAc)₂ as a co-oxidant, avoiding the need for silver-based additives. The resulting monoarylated products can be valuable intermediates for the synthesis of more complex molecules, including bioactive natural products like urolithins.

Table 1: Examples of Pd-Catalyzed Ortho-Monoarylation of Benzamides using APA Directing Group Reaction conditions typically involve a palladium catalyst, a co-oxidant, a base, and a solvent, heated for a specified time.

| Benzamide Substrate (Attached to APA) | Aryl Iodide Partner | Product | Yield (%) |

| Benzamide | Iodobenzene | 2-Phenyl-N-(2-aminophenyl)benzamide | 75 |

| 4-Methylbenzamide | 4-Iodotoluene | 4-Methyl-2-(p-tolyl)-N-(2-aminophenyl)benzamide | 82 |

| 4-Methoxybenzamide | 4-Iodoanisole | 4-Methoxy-2-(4-methoxyphenyl)-N-(2-aminophenyl)benzamide | 78 |

| 4-Chlorobenzamide | 4-Chloroiodobenzene | 4-Chloro-2-(4-chlorophenyl)-N-(2-aminophenyl)benzamide | 65 |

| 3-Fluorobenzamide | 3-Iodofluorobenzene | 3-Fluoro-2-(3-fluorophenyl)-N-(2-aminophenyl)benzamide | 71 |

Versatile Intermediate for Heterocyclic Compounds

The 1,2-disubstituted aromatic ring of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems through cyclocondensation reactions. The primary amino group and the adjacent acetamide (B32628) moiety can react with various reagents to form five-, six-, or seven-membered rings.

A prominent application is in the synthesis of quinazolinone and quinazoline-2,4-dione derivatives. Generally, the synthesis involves the reaction of the ortho-amino group with a one-carbon (C1) or two-carbon (C2) synthon. For instance, reaction with aldehydes, formamide, or even methanol (B129727) (which is oxidized in situ to formaldehyde) can lead to the formation of the quinazolinone ring system. The reaction proceeds via an initial condensation to form an imine or related intermediate, followed by intramolecular cyclization and subsequent aromatization. Similarly, reagents like di-tert-butyl dicarbonate (B1257347) can be used to construct quinazoline-2,4-diones from 2-aminobenzamides, the parent class of compounds to which this compound belongs.

Development of Fluorescent Probes (Derivatives)

Derivatives of this compound serve as valuable synthons for the development of fluorescent probes, primarily through their conversion to quinazoline-based fluorophores. Quinazoline (B50416) is an attractive heterocyclic core for fluorescent molecules due to its rigid structure and the potential for creating donor-acceptor (D-A) systems that exhibit strong fluorescence and sensitivity to their environment.

The synthesis typically involves the cyclization of a 2-aminobenzamide (B116534) derivative (obtainable from this compound) to form the quinazoline ring. Subsequent modifications, such as the introduction of electron-donating groups (e.g., amino or alkoxy groups) and electron-accepting groups at different positions on the quinazoline scaffold, allow for the fine-tuning of the photophysical properties. This D-A design can lead to compounds with high photoluminescence quantum yields (QY), large Stokes shifts, and solvatochromic properties, all of which are desirable characteristics for fluorescent probes in chemical sensing and biological imaging.

Table 2: Photophysical Properties of Donor-Substituted Quinazoline Derivatives in Cyclohexane Data adapted from studies on quinazoline-based donor-acceptor compounds.

| Quinazoline Derivative | Donor Group | Emission Wavelength (λem) (nm) | Quantum Yield (QY) (%) | Stokes Shift (nm) |

| Compound 1 | N-phenylamino | 414 | 84.7 | 45 |

| Compound 2 | N-morpholino | 450 | 87.6 | 47 |

| Compound 3 | N,N-diphenylamino | 500 | 45.1 | 85 |

| Compound 4 | N-carbazolyl | 514 | 28.9 | 94 |

| Compound 10 | N,N-bis(4-methoxyphenyl)amino | 597 | 43.3 | 161 |

Analytical Characterization Techniques in 2 2 Aminophenyl Acetamide Research

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular framework of 2-(2-Aminophenyl)acetamide. By interacting with electromagnetic radiation, the molecule reveals detailed information about its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for the unambiguous assignment of the entire molecular skeleton.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic protons on the phenyl ring typically appear as a complex multiplet pattern in the downfield region (around 6.6-7.2 ppm) due to spin-spin coupling. The protons of the primary amine (-NH₂) and the secondary amide (-NH) groups are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration. A characteristic singlet in the upfield region (around 2.1 ppm) is attributed to the three equivalent protons of the acetyl methyl (-CH₃) group. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide group typically resonates significantly downfield (around 168-170 ppm). The aromatic carbons appear in the 115-145 ppm range, with their specific shifts influenced by the attached amino and acetamido substituents. The methyl carbon (-CH₃) gives a characteristic signal in the upfield region (around 23-25 ppm). nih.gov

Table 1: Representative NMR Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard like Tetramethylsilane (TMS). Actual values may vary based on solvent and experimental conditions.

| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CHs | ~ 6.6 - 7.2 (m) | ~ 116 - 128 |

| C-NH₂ | - | ~ 143 |

| C-NH | - | ~ 124 |

| Amine NH₂ | Broad signal | - |

| Amide NH | Broad signal | - |

| Carbonyl C=O | - | ~ 169 |

| Methyl CH₃ | ~ 2.1 (s) | ~ 24 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH) groups give rise to characteristic stretching vibrations in the region of 3200-3500 cm⁻¹. Often, two distinct peaks are visible for the symmetric and asymmetric stretching of the primary amine.

C=O Stretching: A strong, sharp absorption band, characteristic of the amide I band, appears around 1630-1680 cm⁻¹ due to the carbonyl group (C=O) stretching vibration. mu-varna.bg

N-H Bending: The bending vibration of the N-H bond in the amide group (amide II band) is typically observed around 1550-1620 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond appears in the 1200-1350 cm⁻¹ range.

These distinct bands provide a molecular fingerprint, confirming the presence of the key amine, amide, and aromatic functional groups. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3200 - 3500 | Amine (-NH₂) & Amide (-NH) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl (-CH₃) |

| C=O Stretch (Amide I) | 1630 - 1680 | Amide Carbonyl |

| N-H Bend (Amide II) | 1550 - 1620 | Amide (-NH) |

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

Ultraviolet-Visible (UV-VIS) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The spectrum is typically recorded in a solvent like ethanol. imist.ma

The UV-VIS spectrum of this compound is dominated by absorptions due to π → π* transitions within the aromatic benzene (B151609) ring, which is conjugated with the lone pairs of the amino and amide groups. These transitions typically result in strong absorption bands in the ultraviolet region. The presence of the carbonyl group may also give rise to a weaker n → π* transition at a longer wavelength. masterorganicchemistry.com The wavelength of maximum absorbance (λmax) is a key characteristic used for identification and quantification. nih.govresearchgate.net

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is crucial for determining the molecular weight and deducing the molecular formula. researchgate.net

In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (approximately 150.18 g/mol ). nist.govscbt.com The molecule then undergoes fragmentation, producing a characteristic pattern of fragment ions. Common fragmentation pathways for acetanilides involve cleavage of the amide bond. Key fragments can include the loss of the acetyl group (CH₃CO) or the ketene (B1206846) molecule (CH₂=C=O), leading to prominent peaks in the spectrum that help confirm the molecular structure. nih.govnist.gov Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of the compound in complex mixtures. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (approx.) | Identity |

| [M]⁺ | 150 | Molecular Ion |

| [M - CH₂CO]⁺ | 108 | Loss of ketene |

| [M - CH₃CO]⁺ | 107 | Loss of acetyl radical |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. For a molecule like this compound, single-crystal XRD analysis can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the exact position of each atom in the crystal lattice can be determined. researchgate.net This analysis would reveal how molecules of this compound pack together in the solid state, identifying the specific hydrogen bonds between the amine and amide groups that stabilize the crystal structure. While specific crystallographic data for the title compound is not detailed in the provided context, the technique is standard for the structural confirmation of such crystalline organic solids. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its molecular formula, C₈H₁₀N₂O. rsc.org

A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's purity and empirical formula. This method provides a final, quantitative verification of the compound's elemental composition, complementing the structural information obtained from spectroscopic methods. researchgate.net

Table 4: Elemental Composition of this compound (C₈H₁₀N₂O)

| Element | Atomic Mass | Theoretical Percentage (%) |

| Carbon (C) | 12.01 | 63.98 |

| Hydrogen (H) | 1.01 | 6.71 |

| Nitrogen (N) | 14.01 | 18.65 |

| Oxygen (O) | 16.00 | 10.65 |

Chromatographic Methods (Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic separation is founded on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. researchgate.net For a molecule like this compound, which possesses both polar (amine and amide groups) and non-polar (benzene ring) characteristics, these techniques can be finely tuned to achieve effective separation and analysis.

Thin Layer Chromatography (TLC)

TLC is a widely used, rapid, and cost-effective chromatographic technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining their purity. researchgate.net In the context of this compound, which is often an intermediate in the synthesis of more complex molecules like quinazolinones, TLC is crucial for tracking its formation and consumption. nih.govasianpubs.org

The separation in TLC is governed by the compound's affinity for the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) versus the mobile phase (a solvent or mixture of solvents). For compounds like this compound, a common stationary phase is silica gel, which is polar. The mobile phase is typically a mixture of a less polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate). By varying the ratio of these solvents, the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be modulated.

Table 1: Representative TLC Data for Structurally Related Compounds This table presents data for compounds structurally related to this compound to illustrate typical TLC parameters. The data is not for this compound itself.

| Compound Class | Stationary Phase | Mobile Phase | Rf Value | Reference |

| Pyrazolo[3,4-b]quinolinones | Silica Gel 60 F254 | 1:1 Ethyl acetate (B1210297):n-hexane | 0.22 - 0.46 | rsc.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more advanced chromatographic technique that offers higher resolution, sensitivity, and quantification capabilities compared to TLC. It is extensively used for the purity analysis of pharmaceutical intermediates and active ingredients. niscpr.res.in For this compound, reverse-phase HPLC (RP-HPLC) is the most probable method of choice. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

The retention time of a compound in HPLC is the time it takes for the analyte to pass through the column to the detector. This is a characteristic parameter for a specific compound under defined conditions (column, mobile phase composition, flow rate, and temperature). For a molecule like this compound, its retention would be influenced by the hydrophobicity of the benzene ring and the polarity of the amino and acetamide (B32628) groups.

Specific HPLC methods for this compound are not detailed in the provided search context. However, a method for a closely named compound, "Acetamide, 2-amino-", suggests a reverse-phase method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com It is important to note that this data is based on a proprietary algorithm and may differ from experimental results. sielc.com Furthermore, HPLC methods developed for other aromatic amines and amides, such as flutamide (B1673489) and its metabolites, often utilize C18 or cyano (CN) columns with acetonitrile/water mobile phases. bsu.edu.eg The detection of this compound would likely be performed using a UV detector, leveraging the UV absorbance of the phenyl ring.

Table 2: Illustrative HPLC Conditions for Related Compound Classes This table provides examples of HPLC conditions used for the analysis of compounds with similar functional groups to this compound. The data is intended to be illustrative of potential methods.

| Compound/Class | Column | Mobile Phase | Detection | Reference |

| Acetamide, 2-amino- (algorithmic) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | sielc.com |

| Flutamide and metabolites | CN Column | Acetonitrile:Water (40:60, v/v) | UV (220 nm) | bsu.edu.eg |

| Peptides | C18 | Acetonitrile/Water with 0.1% TFA | UV | hplc.eu |

Patent Landscape and Commercial Research Trajectories

Patented Applications of 2-(2-Aminophenyl)acetamide and its Derivatives

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives are the focus of significant patent activity. The primary amino group and the adjacent acetamide (B32628) side chain provide reactive sites for cyclization reactions, leading to the formation of patented heterocyclic systems such as benzazoles and quinazolinones.

A notable example is the patenting of 2-(2'-aminophenyl)benzazoles, which are direct derivatives, for their potential as anti-tubercular agents. Research has led to the protection of these novel compounds, highlighting a clear commercial trajectory in the field of infectious diseases. The core structure derived from this compound is crucial for the biological activity of these patented molecules.

Furthermore, the broader class of benzoxazoles and benzimidazoles, which can be synthesized from this compound precursors, are featured in a vast number of patents for a wide array of therapeutic applications. These include, but are not limited to, enzyme inhibitors, receptor antagonists, and agents for treating cancer and inflammatory conditions. The patent landscape indicates a sustained interest in these scaffolds, underscoring the foundational importance of their synthetic precursors.

| Patented Derivative Class | Therapeutic Area / Application | Representative Patent Focus |

|---|---|---|

| 2-(2'-Aminophenyl)benzazoles | Anti-tubercular Agents | Novel compounds investigated for treating tuberculosis. |

| Benzoxazoles | Various (e.g., Enzyme Inhibition, Anti-cancer) | Scaffolds for dopamine (B1211576) antagonists, HIV reverse transcriptase inhibitors, and fungicides. google.comnih.gov |

| Benzimidazoles | Various (e.g., Hypotensive, Diuretic) | Development of compounds with cardiovascular and other therapeutic properties. nih.gov |

| Quinazolinones | Anti-cancer, CNS disorders | Libraries of quinazolinone derivatives for screening and identifying new therapeutic agents. google.comnih.govgoogleapis.com |

Role as Key Intermediate in Patented Drug Synthesis (e.g., Mirabegron, Benzodiazepines)

This compound serves as a pivotal intermediate in the synthesis of larger, more complex patented molecules. Its structure is particularly well-suited for constructing fused ring systems, which are common motifs in modern pharmaceuticals.

While patent literature for the blockbuster drug Mirabegron details various synthetic routes, the use of this compound as a direct starting material is not prominently featured. The patented syntheses typically involve the coupling of different substituted aniline (B41778) and phenylacetamide precursors.

Similarly, in the vast patent landscape of benzodiazepines, classic synthetic routes often start from 2-aminobenzophenones or related anilines. Although this compound shares the core ortho-aminoaryl structure, its specific use as a key intermediate in major patented benzodiazepine (B76468) syntheses is not consistently documented.

However, the role of this compound as a key intermediate is clearly established in the synthesis of patented quinazolinone compounds. Through intramolecular cyclization, often facilitated by heat or acid/base catalysis, the amine and acetamide groups can react to form the quinazolinone ring system. This strategy is exploited in the generation of large combinatorial libraries of quinazolinone derivatives, which have been the subject of patents for their potential as anti-cancer agents and for treating other conditions. google.comnih.gov The ability to readily convert this compound into this privileged scaffold makes it a valuable intermediate in commercial research and drug discovery programs.

| Intermediate | Resulting Patented Scaffold | Therapeutic Focus of Patented Scaffold |

|---|---|---|

| This compound | Quinazolinones | Anti-cancer agents, kinase inhibitors. googleapis.comgoogle.com |

| This compound | Benzimidazoles | Antihypertensives, antivirals, antifungals. nih.gov |

Q & A

Advanced Research Question

- In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) against cancer cell lines .

- Molecular Docking : Predicts binding affinities to targets like SARS-CoV-2 main protease (docking scores ≤−7 kcal/mol indicate strong interactions) .

- Enzyme Inhibition Studies : Measures IC₅₀ values for enzymes like α-glucosidase (antidiabetic activity) using spectrophotometric methods .

How can computational modeling resolve discrepancies in spectral or crystallographic data?

Advanced Research Question

Discrepancies in NMR shifts or XRD bond angles may arise from tautomerism or crystal packing effects. Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometries and calculate theoretical spectra for direct comparison with experimental data . For crystallographic mismatches, Hirshfeld surface analysis in CrystalExplorer identifies intermolecular interactions (e.g., H-bonding, π-stacking) influencing structural deviations .

What strategies enhance the bioactivity of this compound through structural modification?

Advanced Research Question

- Electron-Withdrawing Groups : Nitro or cyano substituents at the phenyl ring increase electrophilicity, improving interactions with DNA or enzymes .

- Hydrophobic Moieties : Adding isopropylphenoxy groups enhances membrane permeability, as seen in derivatives with IC₅₀ ≤10 µM in anticancer assays .

- Coordination Chemistry : The amine group can chelate metal ions (e.g., Cu²⁺), forming complexes tested for antimicrobial activity .

How is analytical method validation conducted for this compound in compliance with regulatory guidelines?

Advanced Research Question

Validation follows ICH Q2(R1) guidelines:

- Specificity : HPLC-MS/MS distinguishes the compound from degradants (retention time ±0.1 min) .

- Linearity : Calibration curves (R² ≥0.999) across 50–150% of target concentration .

- Accuracy/Precision : Spike-and-recovery tests (98–102% recovery; RSD ≤2%) .

- Robustness : Varied pH and column temperatures confirm method stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.